1-(4,6-dimethylpyrimidin-2-yl)-3-(4-methylphenyl)-1H-pyrazol-5-ol
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Overview
Description
1-(4,6-dimethylpyrimidin-2-yl)-3-(4-methylphenyl)-1H-pyrazol-5-ol is a chemical compound belonging to the class of pyrazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-methylphenyl)-1H-pyrazol-5-ol typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is constructed using appropriate starting materials such as 4,6-dimethylpyrimidin-2-yl derivatives.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced through a cyclization reaction involving hydrazine derivatives and β-keto esters or nitriles.
Substitution Reactions: Substituents like the 4-methylphenyl group are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Solvent-free conditions and catalytic systems are often employed to enhance efficiency and reduce environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens, alkyl halides, and amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a catalyst.
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides, amines, strong acids or bases.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-methylphenyl)-1H-pyrazol-5-ol exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Pyrimethanil: An anilino-pyrimidine fungicide used in agriculture.
Benzimidazole derivatives: Compounds with similar fused ring structures used in pharmaceuticals.
Uniqueness: 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-methylphenyl)-1H-pyrazol-5-ol stands out due to its specific substituents and the resulting chemical properties. These differences can lead to unique biological activities and applications compared to similar compounds.
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-5-(4-methylphenyl)-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-10-4-6-13(7-5-10)14-9-15(21)20(19-14)16-17-11(2)8-12(3)18-16/h4-9,19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVNWKJTMCVNKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)N(N2)C3=NC(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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